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O(6)-Ethyl-2'-deoxyguanosine -

O(6)-Ethyl-2'-deoxyguanosine

Catalog Number: EVT-8905787
CAS Number:
Molecular Formula: C12H17N5O4
Molecular Weight: 295.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
O(6)-ethyl-2'-deoxyguanosine is a purine 2'-deoxyribonucleoside having O(6)-ethylguanine as the nucleobase.
Overview

O(6)-Ethyl-2'-deoxyguanosine is a modified nucleoside derived from 2'-deoxyguanosine, characterized by the addition of an ethyl group to the oxygen atom at the sixth position of the guanine base. This modification is significant in the study of DNA interactions and modifications, particularly in understanding mutagenesis and the effects of alkylation on nucleic acid structure and function.

Source

O(6)-Ethyl-2'-deoxyguanosine can be synthesized from 2'-deoxyguanosine through various chemical modifications. The compound has been studied extensively in biochemical research, particularly in relation to its role in DNA stability and its potential as a model for understanding the impacts of alkylating agents.

Classification

O(6)-Ethyl-2'-deoxyguanosine belongs to a class of compounds known as modified nucleosides. These compounds are crucial for studying the biochemical pathways involved in DNA repair, replication, and transcription processes.

Synthesis Analysis

Methods

The synthesis of O(6)-Ethyl-2'-deoxyguanosine typically involves several key steps:

  1. Protection of Functional Groups: Initial protection of the hydroxyl groups on 2'-deoxyguanosine is necessary to prevent unwanted reactions during the alkylation process.
  2. Alkylation: The protected 2'-deoxyguanosine is subjected to alkylation using ethyl halides or ethylene oxide under basic conditions. This step introduces the ethyl group at the O(6) position.
  3. Deprotection: After alkylation, protecting groups are removed to yield O(6)-Ethyl-2'-deoxyguanosine.

Technical details regarding specific reagents and conditions vary across protocols but generally involve standard organic synthesis techniques such as chromatography for purification and NMR spectroscopy for characterization .

Molecular Structure Analysis

Structure

O(6)-Ethyl-2'-deoxyguanosine consists of a deoxyribose sugar linked to a guanine base with an ethyl group substituting at the O(6) position. The molecular formula is C11_{11}H15_{15}N5_5O3_3.

Chemical Reactions Analysis

Reactions

O(6)-Ethyl-2'-deoxyguanosine participates in various chemical reactions typical of nucleosides, including:

  • Hydrolysis: Under acidic or basic conditions, it can revert to 2'-deoxyguanosine.
  • Transcription and Replication: It can be incorporated into DNA strands during synthesis, affecting the fidelity of DNA replication.

Technical details about these reactions often involve kinetic studies and spectroscopic analyses to assess reaction rates and mechanisms .

Mechanism of Action

Process

The mechanism by which O(6)-Ethyl-2'-deoxyguanosine affects biological systems primarily involves its incorporation into DNA. This modification can lead to mispairing during DNA replication, contributing to mutagenesis.

Data from studies indicate that O(6)-ethyl substitutions can hinder proper base pairing due to steric hindrance or altered hydrogen bonding patterns, ultimately impacting gene expression and stability .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white or pale yellow powder.
  • Solubility: Soluble in water and common organic solvents like methanol and dimethyl sulfoxide.

Chemical Properties

Relevant analyses often involve spectroscopic methods (NMR, UV-Vis) to determine purity and structural integrity .

Applications

Scientific Uses

O(6)-Ethyl-2'-deoxyguanosine serves multiple roles in scientific research:

  • Mutagenesis Studies: Used as a model compound to study the effects of alkylating agents on DNA.
  • Drug Development: Investigated for potential therapeutic applications where modulation of DNA interactions is beneficial.
  • Biochemical Assays: Employed in assays aimed at understanding DNA repair mechanisms and enzyme interactions with modified nucleotides.
Mutagenic Mechanisms of O⁶-Ethyl-2'-Deoxyguanosine in DNA Damage

Alkylation-Induced Base Pairing Aberrations and Mispairing Dynamics

The O⁶ position of guanine is highly susceptible to alkylation by electrophilic carcinogens, forming adducts like O⁶-ethyl-2'-deoxyguanosine (O⁶-ethyl-dG). This modification fundamentally disrupts the canonical Watson-Crick base pairing geometry. The steric bulk introduced by the ethyl group at the O⁶ position sterically hinders the formation of the standard G:C base pair. More critically, this alkylation alters the hydrogen-bonding preferences of the guanine base. Nuclear magnetic resonance studies of oligonucleotides containing O⁶-ethyl-dG reveal that the adduct adopts a conformation where the ethyl group is syn to the N1 position, facilitating a distinct pairing pattern. This conformation stabilizes a wobble base pair with thymine (T) rather than cytosine (C), involving two hydrogen bonds: one between the protonated N1 of O⁶-ethyl-dG and the O2 carbonyl of thymine, and another between the exocyclic N2 amino group of O⁶-ethyl-dG and the O4 carbonyl of thymine [8].

This structural rearrangement has profound consequences for DNA replication dynamics. During DNA synthesis, DNA polymerases encounter O⁶-ethyl-dG and preferentially incorporate deoxythymidine triphosphate (dTTP) opposite the lesion instead of deoxycytidine triphosphate (dCTP), the correct nucleotide for an unmodified guanine. This misincorporation event establishes an O⁶-ethyl-dG:T base pair intermediate. The stability of this wobble pair, combined with the inherent efficiency of certain DNA polymerases in extending beyond such mispairs, provides the structural basis for the mutagenicity associated with O⁶-ethyl-dG lesions. The persistence of this mispairing event, if unrepaired prior to replication, leads to the fixation of a mutation in the daughter DNA strand [4] [7] [8].

Table 1: Base Pairing Configurations Involving O⁶-Ethyl-2'-Deoxyguanosine

Base Opposite O⁶-Ethyl-dGType of Base PairHydrogen Bonding PatternRelative StabilityBiological Consequence
Cytosine (C)Wobble pairN1(O⁶-etG):N3(C); N2(O⁶-etG):O2(C)LowCorrect incorporation (rare)
Thymine (T)Wobble pairN1(O⁶-etG):O2(T); N2(O⁶-etG):O4(T)HighMispairing leading to mutation
Adenine (A)Unstable pairingPoorly definedVery LowRare incorporation

Role in Transition Mutagenesis: G→A Mutation Signatures

The mispairing dynamics of O⁶-ethyl-dG directly translate into a specific mutational outcome: guanine to adenine transition mutations (G→A transitions). When the O⁶-ethyl-dG:T wobble pair forms during DNA replication, it constitutes a mispair. During the subsequent round of DNA replication, this thymine (T) base is correctly paired with adenine (A) by the replicative DNA polymerase. Consequently, the original guanine (G) residue, which was modified to O⁶-ethyl-dG, is ultimately replaced by an adenine (A) in the daughter duplex. This results in a permanent G→A transition mutation at the site of the original lesion [1] [4] [7].

Experimental analyses using shuttle vector systems containing site-specific O⁶-ethyl-dG lesions, replicated in human cell lines, consistently demonstrate that this lesion is highly mutagenic, inducing mutations almost exclusively as G→A transitions. Mutation frequencies reported for O⁶-ethyl-dG are significant, often exceeding 60% in repair-deficient cellular backgrounds or when repair pathways are saturated. This high specificity for G→A transitions distinguishes O⁶-alkylguanine lesions from many other types of DNA damage, which may induce a spectrum of different base substitution mutations or deletions. The G→A mutation signature is a hallmark exposure to ethylating agents in experimental systems and is also detected in mutation spectra of human cancers potentially linked to such exposures [1] [4].

Table 2: Mutation Spectra of O⁶-Alkyl-2'-Deoxyguanosine Lesions in Human Cells

O⁶-Alkyl-dG LesionPredominant Mutation TypeAverage Mutation Frequency (%)Key DNA Polymerases Involved in Bypass
O⁶-Methyl-dGG→A Transition>60%Polymerase Eta (η), Polymerase Zeta (ζ)
O⁶-Ethyl-dGG→A Transition>60%Polymerase Eta (η), Polymerase Zeta (ζ)
O⁶-n-Propyl-dGG→A Transition<60% (decreasing with size)Polymerase Kappa (κ) involved
O⁶-Isopropyl-dGG→A TransitionLower than straight-chain analogsPolymerase Kappa (κ) predominant

Comparative Mispairing Efficiency with O⁶-Methyl-2'-Deoxyguanosine

While both O⁶-methyl-2'-deoxyguanosine (O⁶-methyl-dG) and O⁶-ethyl-dG are potent mutagens causing primarily G→A transitions, subtle yet significant differences exist in their mutagenic efficiencies and interactions with cellular machinery, governed by the size of the alkyl group.

  • Mispairing Efficiency and Mutagenic Potential: Both lesions exhibit high mispairing frequencies with thymine during replication. However, the slightly larger ethyl group in O⁶-ethyl-dG may confer marginally increased steric hindrance compared to the methyl group in O⁶-methyl-dG. While this difference does not alter the type of mutation induced (both cause G→A), it can influence the absolute frequency of misincorporation and the efficiency of replicative bypass. Studies suggest O⁶-methyl-dG might be marginally more mutagenic than O⁶-ethyl-dG in some contexts, although both exhibit very high (>60%) G→A mutation frequencies in human cells [1] [3]. Quantification of adduct levels in animal models after exposure to equimolar doses of methylating (N-methyl-N-nitrosourea, MNU) and ethylating (N-ethyl-N-nitrosourea, ENU) agents reveals that O⁶-methyl-dG adducts form at approximately 6.5 times higher levels than O⁶-ethyl-dG adducts (1700 vs. 260 adducts per 10⁸ nucleotides) [3]. This difference in adduct yield, rather than inherent differences in mispairing efficiency per adduct, likely contributes significantly to the often observed greater overall mutagenicity of methylating agents compared to ethylating agents in vivo.

  • Repair Kinetics by O⁶-Alkylguanine DNA Alkyltransferase (MGMT): The primary direct repair protein, MGMT, repairs both lesions by transferring the alkyl group from the O⁶-guanine to an active-site cysteine residue, thereby restoring the normal guanine base. However, the efficiency of this repair decreases as the size of the alkyl group increases. MGMT repairs O⁶-methyl-dG significantly faster and more efficiently than O⁶-ethyl-dG. Early biochemical studies indicated that the second-order rate constant (k₂) for MGMT repair of O⁶-methyl-dG is generally higher than for O⁶-ethyl-dG. More recent LC-MS/MS-based kinetic analyses within specific DNA sequences, such as the K-Ras gene, confirm this trend. While the repair rates for O⁶-methyl-dG at specific guanines within K-Ras codons 12 and 13 were found to be very high (k₂ ~ 1.4 x 10⁷ M⁻¹ s⁻¹ and 7.4 x 10⁶ M⁻¹ s⁻¹, respectively), analogous precise measurements for O⁶-ethyl-dG in the same sequences are less common but consistently indicate slower repair kinetics for the ethyl adduct [6] [1]. This difference in repair speed means O⁶-ethyl-dG lesions persist longer in DNA than O⁶-methyl-dG lesions, potentially increasing their window of opportunity to encounter a replication fork before repair can occur. Consequently, the lower repair efficiency by MGMT counterbalances the potentially slightly lower inherent mispairing frequency of O⁶-ethyl-dG compared to O⁶-methyl-dG. Importantly, bulky branched-chain O⁶-alkyl-dG lesions (e.g., O⁶-isopropyl-dG) are very poorly repaired by MGMT and rely instead on nucleotide excision repair (NER) [1].

  • Structural Impact and Polymerase Bypass: NMR studies comparing duplexes containing O⁶-methyl-dG:C versus O⁶-ethyl-dG:C base pairs show that the proton and phosphorus chemical shift differences between the two alkylated duplexes are minor. However, both alkylated duplexes exhibit significant differences compared to the unmodified G:C duplex. This suggests that while the core structural perturbation caused by methylation or ethylation at O⁶-guanine is similar, the slightly larger ethyl group might cause subtly increased local distortion or hydrophobicity, potentially influencing the recruitment and activity of translesion synthesis (TLS) polymerases. Both lesions are bypassed by error-prone TLS polymerases, primarily Pol η and Pol ζ, which facilitate the incorporation of dTTP opposite the lesion [1] [8]. The efficiency of bypass for both lesions is relatively high compared to bulkier adducts, explaining why they are strong mutagens rather than strong blocks to replication. However, O⁶-ethyl-dG might pose a marginally stronger block to replication than O⁶-methyl-dG, consistent with the general trend that larger O⁶-alkyl adducts are more replication-blocking [1].

Properties

Product Name

O(6)-Ethyl-2'-deoxyguanosine

IUPAC Name

(2R,3S,5R)-5-(2-amino-6-ethoxypurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol

Molecular Formula

C12H17N5O4

Molecular Weight

295.29 g/mol

InChI

InChI=1S/C12H17N5O4/c1-2-20-11-9-10(15-12(13)16-11)17(5-14-9)8-3-6(19)7(4-18)21-8/h5-8,18-19H,2-4H2,1H3,(H2,13,15,16)/t6-,7+,8+/m0/s1

InChI Key

AQRYUWBBKDNOHV-XLPZGREQSA-N

SMILES

CCOC1=NC(=NC2=C1N=CN2C3CC(C(O3)CO)O)N

Canonical SMILES

CCOC1=NC(=NC2=C1N=CN2C3CC(C(O3)CO)O)N

Isomeric SMILES

CCOC1=NC(=NC2=C1N=CN2[C@H]3C[C@@H]([C@H](O3)CO)O)N

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